
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a trifluoromethyl group and a chloroethyl group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the benzene ring could undergo electrophilic aromatic substitution reactions. The chloroethyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the trifluoromethyl group could increase the compound’s stability and decrease its reactivity compared to benzene .Applications De Recherche Scientifique
Electrochemical Fluorination
The electrochemical fluorination of benzenes, including those with trifluoromethyl groups like 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene, can produce perfluorocyclohexane derivatives. This process is significant in the synthesis of perfluorinated compounds, which have wide applications due to their unique properties (Yonekura et al., 1976).
Synthesis of Polyetherimide
In polymer science, 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, synthesized through reactions involving trifluoromethyl-substituted benzenes like 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene, has been used to create novel fluorine-containing polyetherimides. These materials are characterized using technologies like FTIR and DSC, indicating their importance in advanced materials science (Yu Xin-hai, 2010).
Catalytic Trifluoromethylation
Methyltrioxorhenium has been used as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds, involving reagents related to trifluoromethyl-substituted benzenes. This process highlights the utility of such compounds in organic synthesis and pharmaceutical research (Mejía & Togni, 2012).
Lithiation and Substitution Reactions
Chloro(trifluoromethyl)benzenes undergo deprotonation and subsequent reactions to produce various derivatives. These reactions demonstrate the role of such compounds in complex organic synthesis and in the development of new chemical entities (Mongin et al., 1996).
Synthesis of Benzimidazoles
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene is used in the synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This synthesis is significant in medicinal chemistry for producing compounds with potential pharmacological activities (Vargas-Oviedo et al., 2017).
Dissociative Electron Attachment Studies
Research involving (1- and 2-chloroethyl)benzenes, which are structurally related to 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene, contributes to our understanding of free radical formation in γ-irradiated organic matrices. This is crucial in understanding chemical processes under irradiation conditions (Saito & Yoshida, 1974).
Electrophilic Substitution
Studies on the selective and effective iodination of benzene derivatives, using compounds like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane, highlight the importance of chloromethyl and trifluoromethyl groups in organic synthesis (Stavber et al., 2002).
Mécanisme D'action
Target of Action
The primary target of 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene is carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The process of trifluoromethylation is known to have significant impacts on the properties of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, often improving their metabolic stability and lipophilicity .
Result of Action
The introduction of a trifluoromethyl group to carbon-centered radical intermediates can significantly alter the properties of the resulting compounds. This can lead to changes in their reactivity, stability, and other chemical properties .
Action Environment
The action of 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene can be influenced by various environmental factors. For example, the use of Metal-Organic Frameworks (MOFs) as catalysts has been shown to enhance the asymmetric electrocarboxylation of (1-chloroethyl)benzene with CO2 . Factors such as temperature, charge, and the quantity of catalysts can also influence the reaction .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-chloroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKMRMKMZIDSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene | |
CAS RN |
85289-90-3 | |
| Record name | 1-(1-chloroethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



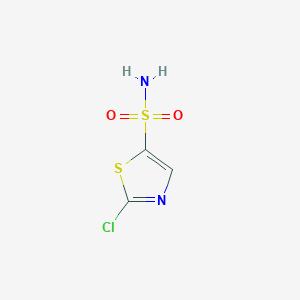
![2-{[6-Amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3371898.png)
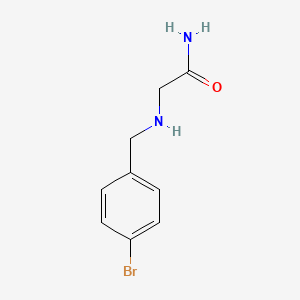
![2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3371915.png)
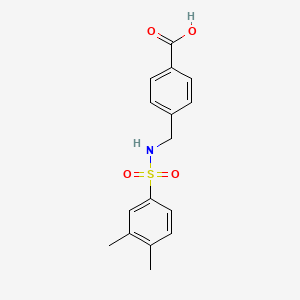

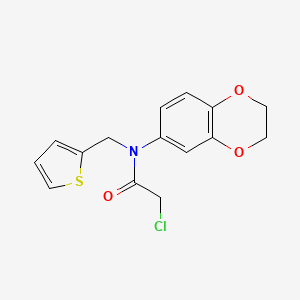
![3-cyano-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3371941.png)
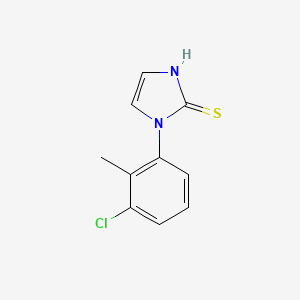

![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide](/img/structure/B3371953.png)

![4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid](/img/structure/B3371971.png)
![2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3371976.png)